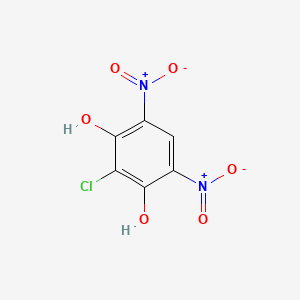













|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+:11]([O-])=O)=[C:4]([OH:14])[C:3]=1[Cl:15].CC([O-])=O.[Na+].[H][H].Cl.O.O.[Cl:26][Sn]Cl>O.[Pd].C(O)(=O)C>[ClH:15].[ClH:26].[NH2:8][C:7]1[C:2]([OH:1])=[CH:3][C:4]([OH:14])=[C:5]([NH2:11])[CH:6]=1 |f:1.2,5.6.7,11.12.13|
|


|
Name
|
|
|
Quantity
|
117.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)Cl
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A one-liter Hastalloy C autoclave equipped with a gas dispersion stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling coil
|
|
Type
|
ADDITION
|
|
Details
|
The sealed reactor is charged with 400 psi of H2
|
|
Type
|
CUSTOM
|
|
Details
|
is brought to 40° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained between 40°C.-50° C. during the course of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
H2 pressure is maintained between 100-400 psi during the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product with the catalyst is isolated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst is removed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
H2O (100-300 ml) is added to the filtrate along with 500 ml of HCl
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst-free material is precipitated from the brown solution
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|
|
Type
|
CUSTOM
|
|
Details
|
the semi-pure material can be isolated
|
|
Type
|
CUSTOM
|
|
Details
|
air dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.NC1=CC(=C(C=C1O)O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |